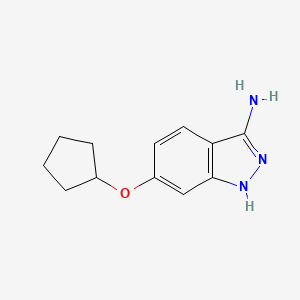
6-Cyclopentyloxy-1H-indazol-3-ylamine
Vue d'ensemble
Description
6-Cyclopentyloxy-1H-indazol-3-ylamine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Cyclopentyloxy-1H-indazol-3-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1394934-96-3
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound has been shown to:
- Inhibit Cell Proliferation : It affects the cell cycle, leading to increased apoptosis in cancer cells.
- Modulate Apoptotic Pathways : The compound influences key proteins such as Bcl-2 and Bax, promoting apoptosis in treated cells.
- Target Specific Kinases : Its structure allows it to inhibit specific kinases that are crucial for tumor growth and survival.
Antitumor Activity
A recent study evaluated the antitumor effects of this compound against several human cancer cell lines using MTT assays. The compound exhibited significant inhibitory effects with varying IC50 values depending on the cell line tested.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| K562 (Leukemia) | 5.15 | 6.45 |
| A549 (Lung Cancer) | 12.30 | 4.20 |
| PC-3 (Prostate) | 15.60 | 3.80 |
| Hep-G2 (Liver) | 20.00 | 2.50 |
The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic profile.
Apoptosis Induction
In a detailed apoptosis analysis, K562 cells treated with varying concentrations of the compound showed an increase in apoptotic rates:
| Treatment Concentration (µM) | Total Apoptosis (%) |
|---|---|
| Control | 5.00 |
| 10 | 9.64 |
| 12 | 16.59 |
| 14 | 37.72 |
This data indicates a dose-dependent increase in apoptosis, confirming the compound's role in inducing programmed cell death.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications at various positions on the indazole ring can significantly alter its potency and selectivity:
- Substituents at C5 Position : The presence of electron-withdrawing groups enhances biological activity.
- Cyclopentyl Group : This moiety contributes to improved lipophilicity, enhancing cellular uptake.
Propriétés
IUPAC Name |
6-cyclopentyloxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12-10-6-5-9(7-11(10)14-15-12)16-8-3-1-2-4-8/h5-8H,1-4H2,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVICQIEXUIAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC3=C(C=C2)C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















